(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one
Description
The compound “(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one” is a derivative of the 2-thioxoimidazolidin-4-one scaffold, characterized by a quinoline-based arylidene substituent at position 3. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions. The quinoline moiety introduces aromaticity and hydrogen-bonding capabilities via its hydroxy and methoxy groups, which may enhance binding to biological targets such as kinases or receptors.
Properties
IUPAC Name |
(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-6-methoxyquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)15-10)6-11-13(19)17-14(21)16-11/h2-6,19H,1H3,(H2,16,17,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYIBACZHAIKTC-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 2-thioxoimidazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Thiol-substituted imidazolidinones.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in pharmaceuticals.
Medicine
In medicine, research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.
Mechanism of Action
The mechanism by which (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, disrupting normal cellular functions. In antimicrobial applications, it may inhibit key enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it could interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Analysis
- Arylidene Substituents: Electron-donating groups (e.g., methoxy, hydroxy) enhance solubility and target binding. For example, 4b (3,4-dimethoxy) exhibits potent antioxidant activity due to improved electron delocalization . Quinoline derivatives: The target compound’s quinoline moiety may mimic kinase-binding motifs (e.g., ATP-binding pockets), similar to 23’s kinase inhibition .
S-Alkylation :
Stereochemistry :
Key Research Findings and Gaps
- The target compound’s quinoline moiety is underexplored in 2-thioxoimidazolidinones but is promising due to its structural similarity to kinase inhibitors like staurosporine.
- No direct data exist on its synthesis or bioactivity. However, analogues suggest that hydroxy and methoxy groups could enhance solubility and target specificity.
- Further studies should prioritize microwave-assisted synthesis (to optimize Z-selectivity) and evaluate kinase inhibition (e.g., CDK5, GSK-3β) .
Biological Activity
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The compound can be synthesized through various methods involving the reaction of 2-hydroxy-6-methoxyquinoline with thioxoimidazolidinone derivatives. The synthetic routes often focus on optimizing yields and purity while ensuring that the desired structural characteristics are maintained.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays :
- In vitro studies using MTT assays have shown that the compound has an IC50 value in the low micromolar range against HepG2 liver cancer cells, suggesting potent anticancer activity. For example, a related thioxoimidazolidinone derivative demonstrated IC50 values of 0.017 µM against HepG2 cells, indicating that similar derivatives may also exhibit strong activity .
- Mechanisms of Action :
- Cell Cycle Arrest :
- Antioxidant Activity :
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with other known compounds is useful:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | ~0.017 | Induces apoptosis; cell cycle arrest |
| Staurosporine | HepG2 | 5.07 | Broad-spectrum kinase inhibitor |
| 5-Fluorouracil | HepG2 | 5.18 | Antimetabolite; inhibits DNA synthesis |
Case Studies
Several case studies have documented the effects of thioxoimidazolidinone derivatives on cancer cell lines:
- Study on HepG2 Cells :
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
